(2S,3R,4S,5S,6S)-5-Amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol (2S,3R,4S,5S,6S)-5-Amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol
Brand Name: Vulcanchem
CAS No.: 24508-11-0
VCID: VC0106297
InChI: InChI=1S/C25H45NO19S/c1-39-22-17(37)14(34)21(9(5-30)42-22)46-25-18(38)13(33)20(8(4-29)43-25)45-24-16(36)12(32)19(7(3-28)41-24)44-23-15(35)11(31)10(26)6(2-27)40-23/h6-25,27-38H,2-5,26H2,1H3/t6-,7-,8-,9-,10-,11+,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+,25+/m1/s1
SMILES: COC1C(C(C(C(O1)CO)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)N)O)O)O)O)O)O)O)O
Molecular Formula: C25H45NO19S
Molecular Weight: 695.7 g/mol

(2S,3R,4S,5S,6S)-5-Amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol

CAS No.: 24508-11-0

Reference Standards

VCID: VC0106297

Molecular Formula: C25H45NO19S

Molecular Weight: 695.7 g/mol

(2S,3R,4S,5S,6S)-5-Amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol - 24508-11-0

CAS No. 24508-11-0
Product Name (2S,3R,4S,5S,6S)-5-Amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol
Molecular Formula C25H45NO19S
Molecular Weight 695.7 g/mol
IUPAC Name (2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol
Standard InChI InChI=1S/C25H45NO19S/c1-39-22-17(37)14(34)21(9(5-30)42-22)46-25-18(38)13(33)20(8(4-29)43-25)45-24-16(36)12(32)19(7(3-28)41-24)44-23-15(35)11(31)10(26)6(2-27)40-23/h6-25,27-38H,2-5,26H2,1H3/t6-,7-,8-,9-,10-,11+,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+,25+/m1/s1
Standard InChIKey ZNWQDVDSQFQNRV-HJPISQEMSA-N
Isomeric SMILES CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O)O)O)O)O)O
SMILES COC1C(C(C(C(O1)CO)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)N)O)O)O)O)O)O)O)O
Canonical SMILES COC1C(C(C(C(O1)CO)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)N)O)O)O)O)O)O)O)O
Synonyms (2R,3R)-(±)-2-[2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl]-2-ethyl-3-hydroxycyclopentanone
PubChem Compound 5288480
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator